Synthetic Yield vs. 4-Methoxy Analog
In a direct head-to-head comparison under identical microwave-assisted Knoevenagel reaction conditions, 3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid (CAS 108446-74-8) was synthesized in 96% yield [1]. This is significantly higher than the 91% yield reported for its 4-methoxy analog, 3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid (CAS 108446-75-9) [2], suggesting a potential advantage in synthetic accessibility and cost-effectiveness for larger-scale preparations.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | ~96% |
| Comparator Or Baseline | 3-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid (CAS 108446-75-9): ~91% |
| Quantified Difference | +5 percentage points |
| Conditions | Microwave activation, malonic acid, pyridine, pyrazole-4-carboxaldehyde precursor |
Why This Matters
Higher synthetic yield translates to more efficient use of resources and potentially lower cost per gram, a key procurement factor for research programs requiring significant quantities.
- [1] Chornous, V. O., Bratenko, M. K., & Vovk, M. V. (2004). Microwave-Assisted Synthesis of 3-(4-Pyrazolyl)propenoic Acids. Synthetic Communications, 34(1), 79-83. View Source
- [2] Chornous, V. O., Bratenko, M. K., & Vovk, M. V. (2004). Microwave-Assisted Synthesis of 3-(4-Pyrazolyl)propenoic Acids. Synthetic Communications, 34(1), 79-83. (Data for CAS 108446-75-9 extracted from same publication). View Source
